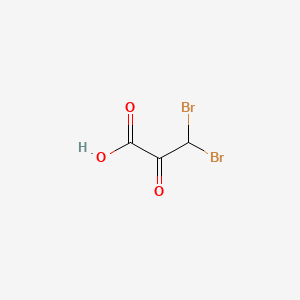

3,3-Dibromo-2-oxopropanoic acid

Overview

Description

3,3-Dibromo-2-oxopropanoic acid is a chemical compound with the molecular formula C3H2Br2O3 . It belongs to the family of halogenated organic acids.

Synthesis Analysis

The synthesis of this compound involves adding a small amount of concentrated sulfuric acid and solvent to propionic acid in a reaction flask. Bromine is then added dropwise over approximately 3.5 hours while stirring. A white precipitate forms during this process. The reaction mixture is diluted with cyclohexane and petroleum ether, then cooled to form crystals. The crystals are filtered, washed with petroleum ether, and dried to obtain the product .Molecular Structure Analysis

The molecular weight of this compound is 245.86 g/mol . The InChI key is UPWSEHPIDUSFRO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its water solubility is 2.03 mg/ml .Scientific Research Applications

Oxidation Reactions

One application of 3,3-Dibromo-2-oxopropanoic acid is in oxidation reactions. Sakaguchi et al. (1997) demonstrated that NaBrO3 combined with NaHSO3, under mild conditions, effectively oxidizes alcohols, diols, and ethers to yield products like hydroxy ketones and diketones. This indicates that compounds related to this compound can be used as effective oxidizing agents in various chemical reactions (Sakaguchi, Kikuchi, & Ishii, 1997).

Chemical Synthesis

In the field of chemical synthesis, this compound and related compounds play a crucial role. For example, Cao et al. (2018) highlighted the use of 3,3-disubstituted oxindoles in the synthesis of natural products and pharmaceutically active compounds, illustrating the importance of similar structures in developing new synthetic methodologies (Zhong‐Yan Cao, F. Zhou, & Jian Zhou, 2018).

Analytical Chemistry

This compound derivatives are also significant in analytical chemistry. Arentoft and Greirson (1995) developed a method for quantitatively determining neurotoxic amino acids in grass pea seeds using capillary zone electrophoresis, showcasing the use of related chemical structures in analytical methodologies (Arentoft & Greirson, 1995).

Environmental Applications

In environmental science, this compound-related compounds are used in the study of dye decolorization. Santana et al. (2019) used 3-hydroxyanthranilic acid, a compound related to this compound, as a redox mediator in Fenton oxidative processes for dye degradation, indicating the environmental applications of similar compounds (Santana, Ramos, Velloso, & Aguiar, 2019).

Mechanism of Action

While the specific mechanism of action for 3,3-Dibromo-2-oxopropanoic acid is not well-documented, it is known that α-bromoketones like this compound are strong alkylating agents . In the context of the Malonic Ester Synthesis, after alkylation, the product can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .

Safety and Hazards

This compound is a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes . The safety information includes the signal word “Warning” and hazard statements H302-H315-H319-H335 .

Properties

IUPAC Name |

3,3-dibromo-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWSEHPIDUSFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208703 | |

| Record name | Propanoic acid, 3,3-dibromo-2-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-35-1 | |

| Record name | Pyruvic acid, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3-dibromo-2-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)